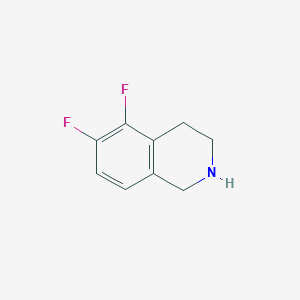

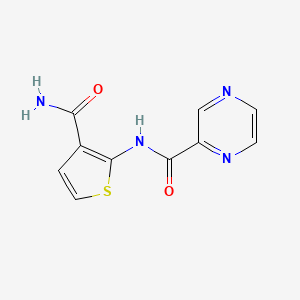

![molecular formula C17H14ClN3O4 B2870948 5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 897623-06-2](/img/structure/B2870948.png)

5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-(4-chlorophenyl)-1,3-dimethyl-5,9-dihydrofuro[3’,4’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They have shown a therapeutic interest and have been studied in the development of new therapies .

Synthesis Analysis

The synthesis of pyridopyrimidines involves various reactions. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine. There can be four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyridopyrimidines can be catalyzed in both acidic and basic conditions . For instance, a mechanism involving sequential Knoevenagel–Michael addition reactions has been suggested .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridopyrimidines can be determined using various techniques. For instance, 13C NMR can be used to analyze the chemical shifts of the carbon atoms in the compound .Aplicaciones Científicas De Investigación

Molecular Modeling and Drug Development

Molecular modeling studies have been performed on chromene derivatives, which include compounds with structures similar to the compound , suggesting their potential as leads for new anticancer drugs. These studies involve nuclear magnetic resonance (NMR) for structural elucidation, alongside docking and molecular dynamics studies to predict interaction with DNA, indicating their utility in the development of anticancer therapeutics (Priscila Ivo Rubim de Santana et al., 2020).

Synthesis and Structural Analysis

The synthesis of related compounds has been detailed, including methods that could potentially apply to the compound . For example, one study describes the crystallization and structural analysis of a compound featuring a fused-ring system, highlighting the importance of hydrogen bonds in the structure (J. N. Low et al., 2004). Such insights are valuable for understanding the chemical behavior and potential reactivity of similar compounds.

Catalyst-Free Synthesis Approaches

Research into catalyst-free, one-pot synthesis methods for creating diverse functionalized compounds, such as those incorporating the pyrimidine ring, demonstrates the growing interest in efficient and environmentally friendly synthetic routes. These methods could be relevant for synthesizing the compound of interest and others within its class, offering high yields and eco-friendly procedures (G. Brahmachari & Nayana Nayek, 2017).

Advanced Synthesis Techniques

Techniques for the diastereo- and enantioselective synthesis of chiral compounds, including pyrrolidine-fused spirooxindoles, have been developed. These methods, utilizing organocatalytic cycloaddition, could offer insights into synthesizing structurally complex and stereochemically rich compounds, potentially including the compound of interest (Hong‐Wu Zhao et al., 2015).

Mecanismo De Acción

The mechanism of action of pyridopyrimidines involves interaction with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Safety and Hazards

The safety and hazards of pyridopyrimidines depend on their specific structures and biological activities. It’s important to note that some compounds may have side effects. For instance, some compounds do not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Direcciones Futuras

The future directions in the research of pyridopyrimidines involve the design of new selective, effective, and safe therapeutic agents . The therapeutic potential of pyridopyrimidines is broad, and they are being studied for their antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Propiedades

IUPAC Name |

8-(4-chlorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4/c1-20-14-13(15(22)21(2)17(20)24)11(8-3-5-9(18)6-4-8)12-10(19-14)7-25-16(12)23/h3-6,11,19H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWMSSHRQQQHQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Cl)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxycarbonyl-3-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2870866.png)

![N1-(2-methoxybenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2870867.png)

![N-[3-(dimethylamino)-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2870871.png)

methanone](/img/structure/B2870877.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2870880.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B2870881.png)

![7-((2E)but-2-enyl)-3,9-dimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2870882.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)

![(Z)-1-benzyl-3-(((3-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2870885.png)